![molecular formula C16H10N4O B2483318 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole CAS No. 477859-79-3](/img/structure/B2483318.png)

2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

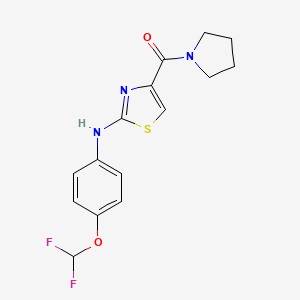

2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole, also known as PBOX-15, is a small molecule compound that has been extensively studied for its potential in cancer treatment. It belongs to the class of benzoxazole derivatives, which have been found to exhibit various biological activities including anti-inflammatory, anti-viral, and anti-tumor properties. In

科学的研究の応用

Organic Photochromic Materials

Background: Photochromic materials undergo reversible color changes upon exposure to external stimuli such as light. They find applications in high-density storage, fluorescence switching, and bioimaging.

Role of 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole:- Photoreversible Color Change : Rational modification of the molecular backbone by introducing a 5-bromopyridine group at the 4-position of the pyrazolinone ring leads to the synthesis of pyrazolinone condensed aminothiourea derivatives. These compounds exhibit photoreversible color changes in the powder crystal state .

Antileishmanial and Antimalarial Activities

Background: Pyrazole-bearing compounds have shown promise in pharmacology, particularly against parasitic diseases.

Role of 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole:- Antiparasitic Potential : The compound’s structure suggests potential antileishmanial and antimalarial activities . Further studies are needed to explore this application.

作用機序

Target of Action

Compounds with similar structures, such as 5-(4-pyridinyl)-1,2,4-triazole, have been found to interact with alpha-synuclein, a protein implicated in neurodegenerative diseases .

Mode of Action

Based on the structural similarity to 5-(4-pyridinyl)-1,2,4-triazole, it may interact with its targets through a combination of hydrophobic interactions, hydrogen bonding, and pi-pi stacking

Biochemical Pathways

Similar compounds have been shown to interfere with the aggregation of alpha-synuclein, potentially affecting pathways related to neurodegeneration .

Result of Action

Based on the potential interaction with alpha-synuclein, it could potentially have neuroprotective effects .

特性

IUPAC Name |

2-(2-pyridin-4-ylpyrimidin-5-yl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O/c1-2-4-14-13(3-1)20-16(21-14)12-9-18-15(19-10-12)11-5-7-17-8-6-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSILHPJOHOQLOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CN=C(N=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2483235.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2483238.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2483240.png)

![1,6,7-trimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2483243.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide](/img/structure/B2483244.png)

![6-[5-(1-Methylpyrazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2483249.png)

![N-[(5-bromopyrazin-2-yl)methyl]-2,2,3,3-tetrafluoropropanamide](/img/structure/B2483251.png)

![Ethyl 3-(4-chlorophenyl)-5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2483253.png)